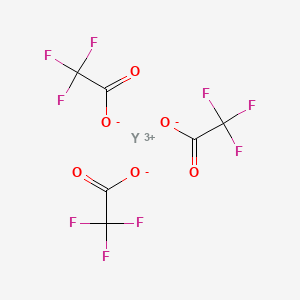

Yttrium(III) 2,2,2-trifluoroacetate

Description

Properties

CAS No. |

304851-95-4 |

|---|---|

Molecular Formula |

C2H3F3O3Y+3 |

Molecular Weight |

220.94 g/mol |

IUPAC Name |

2,2,2-trifluoroacetic acid;yttrium(3+);hydrate |

InChI |

InChI=1S/C2HF3O2.H2O.Y/c3-2(4,5)1(6)7;;/h(H,6,7);1H2;/q;;+3 |

InChI Key |

YZWUVFWZDRZALX-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] |

Canonical SMILES |

C(=O)(C(F)(F)F)O.O.[Y+3] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Yttrium(III) 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y2O3) with trifluoroacetic acid (CF3COOH) in the presence of water. The reaction typically proceeds as follows:

Y2O3+6CF3COOH→2Y(CF3COO)3+3H2O

This reaction is usually carried out under controlled conditions to ensure the complete conversion of yttrium oxide to this compound. The product can be purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

Yttrium(III) 2,2,2-trifluoroacetate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.

Thermal Decomposition: When heated, this compound decomposes to form yttrium fluoride (YF3) and other volatile products such as carbon dioxide (CO2) and trifluoroacetic acid (CF3COOH).

Hydrolysis: In the presence of water, this compound can hydrolyze to form yttrium hydroxide (Y(OH)3) and trifluoroacetic acid.

Complex Formation: This compound can form complexes with various ligands, which can be used in the synthesis of advanced materials such as superconductors and optical materials.

Scientific Research Applications

Scientific Research Applications

Yttrium(III) 2,2,2-trifluoroacetate has several notable applications in scientific research:

1. Chemistry and Material Science

- Precursor for Yttrium-Based Materials : It serves as a precursor in synthesizing yttria (Y₂O₃) and yttrium fluoride (YF₃), which are crucial in various chemical processes and material fabrication.

- Ceramics and Glass Manufacturing : The compound is utilized in producing ceramics and glass materials that require high thermal stability and transparency.

2. Laser Technology

- Laser Materials : Y(TFA)₃ is employed in manufacturing laser materials, contributing to the development of high-performance lasers used in telecommunications and medical devices.

3. Phosphor Production

- Display Technologies : It plays a vital role in producing phosphors essential for display technologies, including LED lighting and screens.

4. Biological Applications

- Proteomics Research : As a fluorinated yttrium compound, it is used in proteomics to study protein structures and functions. Its unique properties help stabilize proteins during analysis.

- Nanoparticle Synthesis : Y(TFA)₃ has been applied in synthesizing yttrium fluoride nanoparticles through citrate-mediated processes, which have potential applications in drug delivery systems due to their biocompatibility.

Case Study 1: Thermal Decomposition Behavior

A study on the thermal behavior of Y(TFA)₃ demonstrated that it releases approximately 3.7 water molecules per yttrium atom during decomposition. This property affects the stability and performance of materials derived from this compound in practical applications like superconductors.

Case Study 2: Nanoparticle Formation

Research involving the synthesis of citrate-stabilized YF₃ nanoparticles highlighted the ability to control particle size and distribution through varying synthesis conditions. The resulting nanoparticles exhibited favorable characteristics for biomedical applications, including targeted drug delivery systems.

Mechanism of Action

The mechanism of action of yttrium(III) 2,2,2-trifluoroacetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of advanced materials. During thermal decomposition, the compound undergoes a series of reactions leading to the formation of yttrium fluoride and other products . The decomposition process involves the removal of carbon and the formation of intermediate compounds such as yttrium oxyfluoride (YOF) .

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetate Compounds

Table 1: Nanoparticle Size Based on Yttrium Precursors

Comparison with Other Metal Trifluoroacetates

Thallium(III) Trifluoroacetate

- Applications : Used in radioiodination for synthesizing radiopharmaceuticals (e.g., ¹²⁵I-BMIPP) via iododethalliation in trifluoroacetic acid, achieving ~80% radiochemical yield .

- Thermal Properties : Melting point = 169°C; higher thermal stability compared to yttrium(III) trifluoroacetate (data unspecified) .

- Safety : Highly toxic; requires stringent protective measures (e.g., sealed goggles, impermeable gloves) due to thallium’s toxicity .

Cesium Trifluoroacetate

- Formula : C₂CsF₃O₂ .

- Hazards : Harmful upon inhalation, skin contact, or ingestion; irritates eyes and respiratory systems .

- Applications: Less common in nanomaterials; primarily used in niche synthetic chemistry.

Copper(II) Trifluoroacetate Hydrate

- Role : Catalyzes hydrogenation reactions under mild conditions (e.g., conversion of trifluoroacetate esters to alcohols) .

Table 2: Key Properties of Metal Trifluoroacetates

Structural and Crystallographic Differences

Yttrium’s larger ionic radius (≈90 pm) compared to Thallium(III) (≈88 pm) or Copper(II) (≈73 pm) likely influences coordination geometry and stability.

Q & A

Q. What are the optimal synthetic routes for preparing Yttrium(III) 2,2,2-trifluoroacetate (YTFA), and how is purity validated?

YTFA is typically synthesized by reacting yttrium precursors (e.g., yttrium oxide or chloride) with trifluoroacetic acid under controlled conditions. Key parameters include:

- Solvent choice : Anhydrous solvents (e.g., ethanol or acetone) minimize hydrolysis.

- Temperature : Reactions are often conducted at 60–80°C to ensure complete ligand exchange.

- Stoichiometry : A 1:3 molar ratio of Y³⁺ to trifluoroacetic acid ensures full coordination.

Purity is validated via: - NMR spectroscopy : Confirms absence of unreacted ligands or solvents .

- Elemental analysis : Matches theoretical Y, C, and F content .

Q. What characterization techniques are essential for confirming YTFA’s structural integrity?

- X-ray diffraction (XRD) : Identifies crystalline phases and detects impurities (e.g., yttrium oxide residues) .

- Fourier-transform infrared spectroscopy (FTIR) : Verifies trifluoroacetate ligand coordination via C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition onset temperatures (~310°C for YTFA) .

Advanced Research Questions

Q. How does YTFA decompose under different atmospheric conditions, and what intermediates form?

YTFA undergoes a multi-stage decomposition:

Exothermic stage (310°C) : Loss of organic ligands generates yttrium fluoride (YF₃) and CO₂/CF₃ byproducts.

Oxidative atmosphere (air) : Residual carbon oxidizes to CO₂, leaving YF₃ as the final product.

Inert atmosphere (N₂/Ar) : Partial carbon retention may form YOF or Y₂O₃, depending on heating rate .

Conflicting data : Some studies report YF₃ as the sole product, while others observe mixed phases under varying O₂ levels. Resolution requires in situ evolved gas analysis (EGA) coupled with XRD .

Q. What methodologies resolve contradictions in YTFA’s thermal decomposition pathways?

- In situ TGA-DSC-EGA : Simultaneously tracks mass loss, heat flow, and gas evolution (e.g., CF₃⁺ fragments via mass spectrometry) to correlate decomposition steps with specific reactions .

- Post-decomposition characterization : SEM-EDS maps elemental distribution in residues, distinguishing YF₃ from oxyfluorides .

Q. How is YTFA applied in advanced material synthesis, such as thin-film deposition?

YTFA serves as a precursor for chemical solution deposition (CSD) of yttrium-based films:

- Film formation : Spin-coating YTFA solutions onto substrates (e.g., Si or Al₂O₃) followed by pyrolysis (300–500°C) yields uniform YF₃ or Y₂O₃ films.

- Challenges : Carbon contamination from incomplete ligand removal can alter electrical properties. Optimizing annealing conditions (e.g., O₂ flow rate, ramp rate) mitigates this .

Q. What strategies improve YTFA’s reactivity in ligand-exchange reactions for hybrid materials?

- Coordination modulation : Adding donor ligands (e.g., pyridine or acetylacetonate) stabilizes intermediate Y³⁺ complexes, enhancing reactivity with functionalized substrates.

- Solvent effects : Low-polarity solvents (e.g., toluene) favor controlled ligand exchange over hydrolysis .

Data Contradictions and Methodological Considerations

Q. Why do discrepancies exist in reported decomposition temperatures for YTFA?

Variations arise from:

- Sample morphology : Nanoparticulate YTFA decomposes at lower temperatures than bulk crystals due to higher surface area.

- Heating rate : Faster rates (>10°C/min) may obscure intermediate phases.

Standardized protocols (e.g., ISO 11358) are recommended for cross-study comparisons .

Q. How can researchers address conflicting reports on YTFA’s solubility in organic solvents?

- Solvent screening : Test solubility in dichloromethane, DMF, and THF under anhydrous conditions.

- Dynamic light scattering (DLS) : Detects colloidal aggregates that may falsely indicate insolubility.

Note: YTFA is hygroscopic; moisture exposure leads to hydrolysis and precipitation .

Applications in Material Science

Q. What role does YTFA play in synthesizing fluorine-doped yttrium oxides for catalytic applications?

Q. Can YTFA be used in bioinorganic chemistry for targeted drug delivery systems?

Preliminary studies suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.